molecular formula C20H23N5O2 B2379225 tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate CAS No. 946386-03-4

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate

Cat. No.: B2379225
CAS No.: 946386-03-4
M. Wt: 365.437
InChI Key: JEDJIBVEOBFOEP-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a piperazine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and pyridinyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[3-cyano-6-(propan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4OC_{17}H_{24}N_{4}O with a molecular weight of approximately 304.40 g/mol. The compound features a piperazine core substituted with a tert-butyl group and a cyano-bipyridine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors.

Neuropharmacological Effects

Piperazine compounds are also recognized for their neuropharmacological effects. They may act as serotonin and dopamine receptor modulators, which could lead to applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Cycle Modulation : The compound may affect the regulation of the cell cycle, promoting apoptosis in cancer cells.

Study on Antiplasmodial Activity

A related study investigated similar piperazine compounds' antiplasmodial activity against Plasmodium falciparum. The results indicated promising activity with low cytotoxicity, highlighting the potential for developing new antimalarial drugs based on similar structural frameworks .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that certain piperazine derivatives had IC50 values indicating low toxicity towards normal human cells while maintaining efficacy against target pathogens or cancer cells .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin and dopamine receptors
AntiplasmodialEffective against Plasmodium falciparum

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-15(13-21)6-7-17(23-18)16-5-4-8-22-14-16/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJIBVEOBFOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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